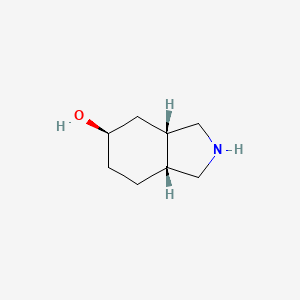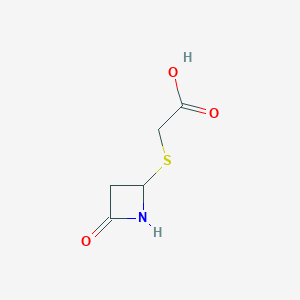
2-((4-Oxoazetidin-2-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Oxoazetidin-2-yl)thio)acetic acid is a compound with the molecular formula C5H7NO3S and a molecular weight of 161.18 g/mol . This compound is characterized by the presence of an azetidinone ring, which is a four-membered lactam, and a thioacetic acid moiety. The azetidinone ring is known for its significance in the synthesis of various β-lactam antibiotics, making this compound of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Oxoazetidin-2-yl)thio)acetic acid typically involves the reaction of 4-oxoazetidin-2-yl acetate with thiol-containing reagents under specific conditions. One common method includes the use of copper(I) iodide and sodium thiosulfate to facilitate the thioarylation or thioalkylation of halogenated azetidinones . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as recrystallization and column chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Oxoazetidin-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The thioacetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the thioacetic acid moiety under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Thioether derivatives.
Applications De Recherche Scientifique
2-((4-Oxoazetidin-2-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of β-lactam antibiotics and other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new therapeutic agents targeting bacterial resistance.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-((4-Oxoazetidin-2-yl)thio)acetic acid involves its interaction with bacterial enzymes, particularly those involved in cell wall synthesis. The azetidinone ring mimics the structure of the natural substrate of these enzymes, leading to the inhibition of their activity and ultimately causing bacterial cell death . The compound targets molecular pathways associated with bacterial cell wall biosynthesis, making it effective against various bacterial strains.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-2-azetidinyl acetate: Shares the azetidinone ring structure but lacks the thioacetic acid moiety.
2-Azetidinone derivatives: Include various substituted azetidinones with different functional groups.
Uniqueness
2-((4-Oxoazetidin-2-yl)thio)acetic acid is unique due to the presence of both the azetidinone ring and the thioacetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy as an antimicrobial agent.
Propriétés
Numéro CAS |
31898-75-6 |
|---|---|
Formule moléculaire |
C5H7NO3S |
Poids moléculaire |
161.18 g/mol |
Nom IUPAC |
2-(4-oxoazetidin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C5H7NO3S/c7-3-1-4(6-3)10-2-5(8)9/h4H,1-2H2,(H,6,7)(H,8,9) |
Clé InChI |
FPLBCRWINFQSFE-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC1=O)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine](/img/structure/B15054272.png)
![6-Amino-4-(2-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054280.png)
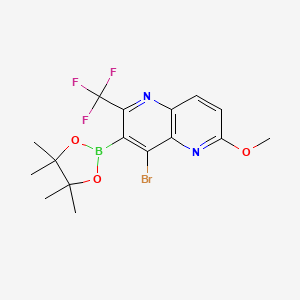
![2-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15054287.png)
![3-Amino-N-(2,3-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15054295.png)
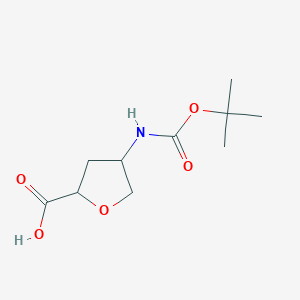
![6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15054309.png)
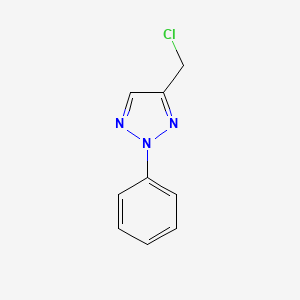


![2-Fluorobenzo[d]oxazole-4-carbonitrile](/img/structure/B15054334.png)
